amino}acetic acid CAS No. 1306604-74-9](/img/structure/B1373196.png)
2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
Overview
Description
The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the IUPAC name [(tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino]acetic acid . It has a molecular weight of 257.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.21 . It is a powder at room temperature .Scientific Research Applications
Peptide Modification and Synthesis
2-{(Tert-butoxy)carbonylamino}acetic acid is significantly involved in peptide research, particularly in the modification of peptide backbones. For instance, N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides with a central aminomalonate or (amino)(cyano)acetate residue have been synthesized using this compound. These peptides show potential in C-alkylation with primary alkyl, allyl, and benzyl halides under mildly basic conditions, showcasing the compound's versatility in peptide modification (Matt & Seebach, 1998).
Quantitative Analysis in Peptide Chemistry
The tert-butyloxycarbonyl group, a key component of this compound, can be quantitatively cleaved from N-blocked amino acids and peptides, providing a method for accurate determination in peptide research. This process involves the application of perchloric acid solution in acetic acid, facilitating the analysis of peptide structures and compositions (Ehrlich-Rogozinski, 1974).
Improved Selectivity in Deprotection
In peptide synthesis, the selective removal of protecting groups is crucial. The tert-butyloxycarbonyl group from this compound can be selectively removed by trifluoroacetic acid in the presence of benzyloxycarbonyl groups, benzyl esters, and benzyl ethers. This process is enhanced by diluting with acetic acid, phenol, and p-cresol, which improves selectivity and suppresses unwanted side reactions (Bodanszky & Bodanszky, 2009).
Facilitating Synthesis of Fluorinated Amino Acids
This compound is instrumental in the synthesis of fluorinated alpha-amino acids, serving as a precursor. For example, its use in palladium-catalyzed carbonylation reactions has been demonstrated to efficiently produce iminoesters, which are further processed into various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Chiral Analysis in Amino Acids
This compound aids in the chiral analysis of amino acids. Derivatives created using it have been utilized in capillary GC for the rapid separation of enantiomeric isomers of amino acids, demonstrating its importance in enantiomer separation and analysis (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).
Enantiomeric Purity in Peptide Synthesis
The compound's derivatives, specifically N-tert-butoxycarbonyl (N-t-Boc) protected racemic amino acids, are crucial for ensuring enantiomeric purity in peptide synthesis. They can be separated using hydroxypropyl derivatized β-cyclodextrin bonded phase columns, impacting the quality and specificity of synthesized peptides (Chang, Wang, & Armstrong, 1992).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKNZPNGIHRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid | |
CAS RN |
1306604-74-9 | |
| Record name | 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



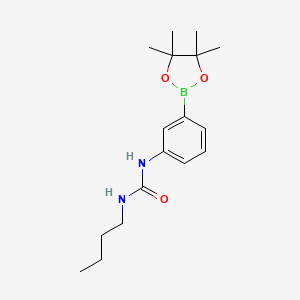
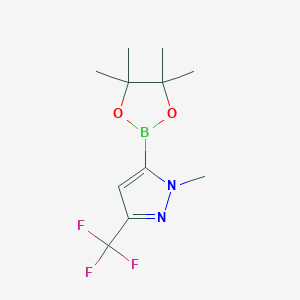
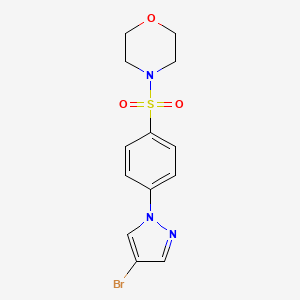
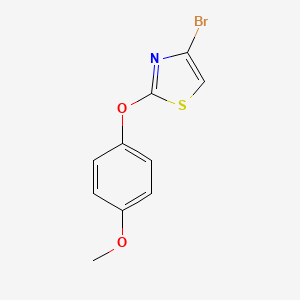
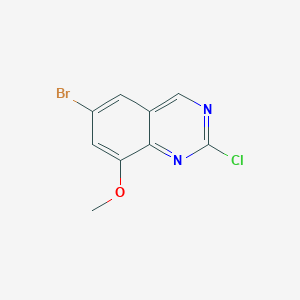
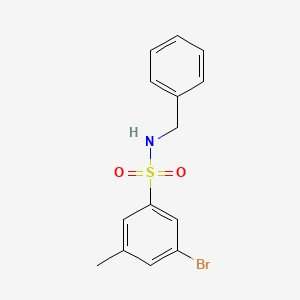
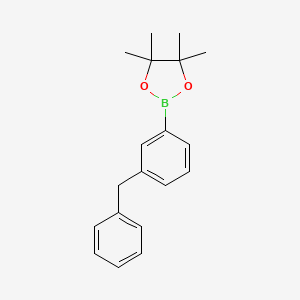
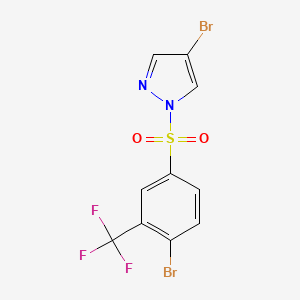
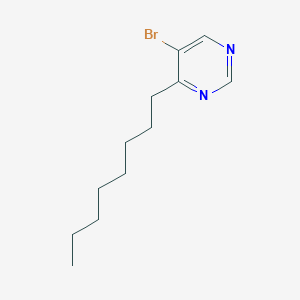

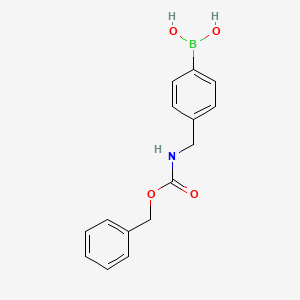
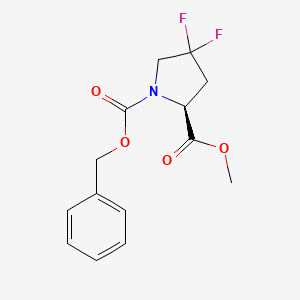
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)
